
Uracil, 6-amino-1,3-dimethyl-5-hydroxy-, methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uracil, 6-amino-1,3-dimethyl-5-hydroxy-, methanesulfonate: is a derivative of uracil, a pyrimidine nucleobase found in RNA
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of uracil derivatives, including 6-amino-1,3-dimethyl-5-hydroxy-uracil, typically involves the modification of the uracil ring. One common method involves the reaction of 6-amino-1,3-dimethyluracil with appropriate reagents under controlled conditions. For instance, the reaction can be catalyzed by nano-silver (nano-Ag) at 70°C to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve the use of methyl cyanoacetylurea and liquid caustic soda as raw materials. These are mixed in an impinging stream reactor, followed by a reaction in a kettle at controlled temperatures (50-150°C) to produce the desired uracil derivative .
化学反応の分析
Types of Reactions: Uracil derivatives undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents under basic or acidic conditions.
Major Products: The major products formed depend on the specific reactions and conditions used. For example, oxidation of the hydroxy group can yield a carbonyl derivative, while substitution reactions can introduce various functional groups into the uracil ring.
科学的研究の応用
Chemistry: In chemistry, uracil derivatives are used as building blocks for the synthesis of more complex molecules. They are also studied for their reactivity and potential as catalysts in organic reactions .
Biology: In biological research, these compounds are investigated for their role in nucleic acid chemistry and potential as antiviral agents. They can mimic natural nucleobases and interfere with viral replication processes .
Medicine: Their ability to interact with nucleic acids makes them valuable in therapeutic research .
Industry: In the industrial sector, these compounds are used in the production of pharmaceuticals and agrochemicals. Their unique chemical properties make them suitable for various applications, including as intermediates in chemical synthesis .
作用機序
The mechanism of action of uracil derivatives involves their interaction with nucleic acids. They can incorporate into RNA or DNA, disrupting normal cellular processes. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The specific molecular targets and pathways depend on the structure of the derivative and its functional groups .
類似化合物との比較
- 6-Amino-1,3-dimethyluracil
- 5,6-Diamino-1,3-dimethyluracil
- 6-Aminouracil
Comparison: Compared to other similar compounds, 6-amino-1,3-dimethyl-5-hydroxy-uracil methanesulfonate is unique due to the presence of the hydroxy group at the 5-position and the methanesulfonate group.
特性
CAS番号 |
74051-48-2 |
|---|---|
分子式 |
C7H11N3O5S |
分子量 |
249.25 g/mol |
IUPAC名 |
(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl) methanesulfonate |
InChI |
InChI=1S/C7H11N3O5S/c1-9-5(8)4(15-16(3,13)14)6(11)10(2)7(9)12/h8H2,1-3H3 |
InChIキー |
YMKCRBYAFDQHCX-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C(=O)N(C1=O)C)OS(=O)(=O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



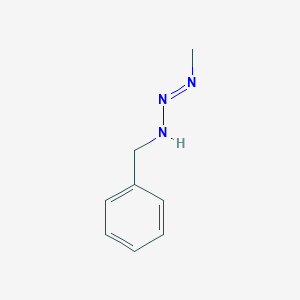


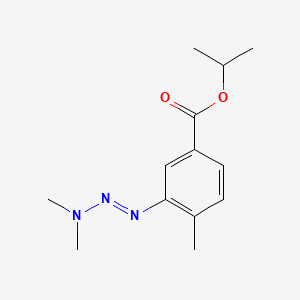
![2-{[(3-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14434041.png)
![1-{[3-(Trifluoromethyl)phenyl]methyl}aziridine-2-carbonitrile](/img/structure/B14434052.png)

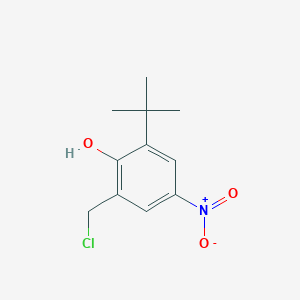

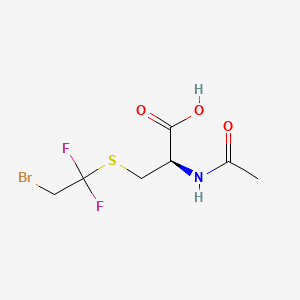
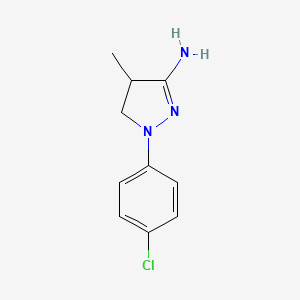
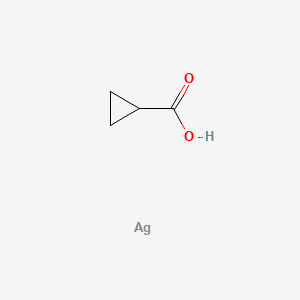
![Spiro[2.4]hept-1-ene](/img/structure/B14434106.png)
